

A Comprehensive Technical Guide to 2-Aminooxazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Aminooxazole-5-carboxylic acid*

Cat. No.: *B582008*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As an isostere of the well-studied 2-aminothiazole-5-carboxylic acid, it presents an alternative scaffold for the design of novel therapeutic agents. The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring can modulate the physicochemical properties of the molecule, potentially leading to improved solubility, metabolic stability, and pharmacokinetic profiles. This technical guide provides a detailed overview of the chemical structure, IUPAC name, synthesis strategies for its derivatives, and available biological activity data, with a focus on applications relevant to researchers in the pharmaceutical sciences.

Chemical Structure and IUPAC Name

The foundational molecule, **2-Aminooxazole-5-carboxylic acid**, possesses a five-membered oxazole ring substituted with an amino group at the 2-position and a carboxylic acid group at the 5-position.

- Chemical Structure:
- IUPAC Name: 2-amino-1,3-oxazole-5-carboxylic acid[1]

- CAS Number: 881637-11-2[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₄H₄N₂O₃[\[2\]](#)[\[3\]](#)
- Molecular Weight: 128.09 g/mol [\[2\]](#)

Physicochemical and Biological Data of 2-Aminooxazole Derivatives

While comprehensive data for the parent compound, **2-Aminooxazole-5-carboxylic acid**, is limited in publicly available literature, extensive research has been conducted on its derivatives. The following tables summarize key quantitative data for various N-substituted and 4-substituted 2-aminothiazole derivatives, highlighting their potential as antimicrobial and antitubercular agents.

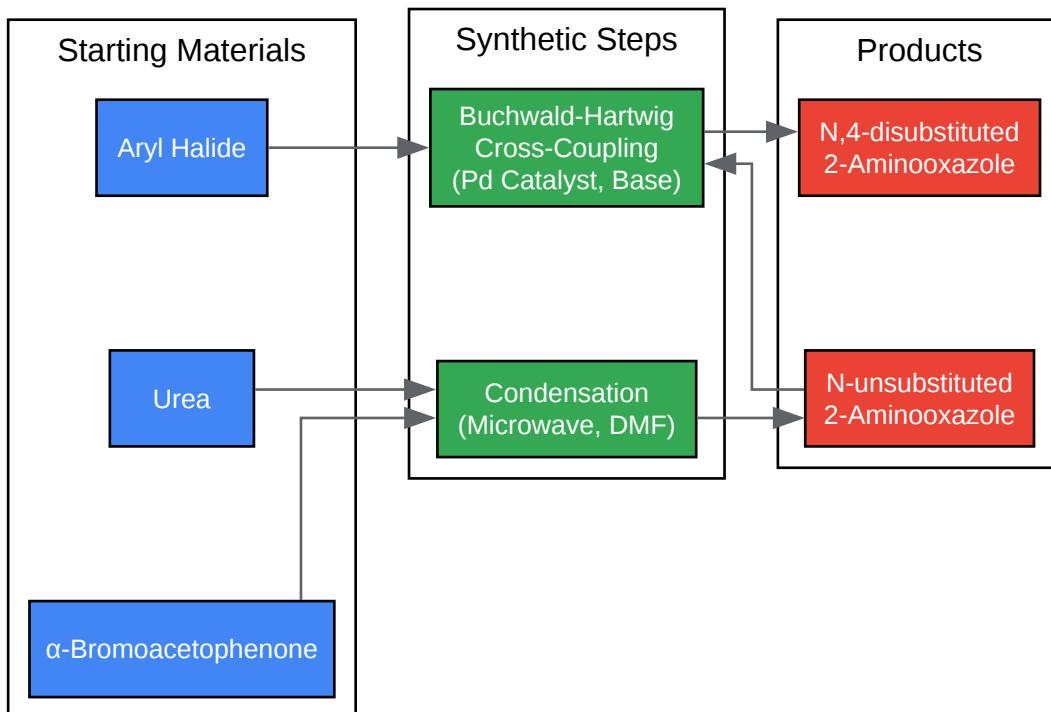
Table 1: Biological and Physicochemical Evaluation of 2-Aminothiazole and 2-Aminooxazole Derivatives[\[4\]](#)

Compound	MIC (µM)	Kinetic Solubility (µM) in Water	Kinetic Solubility (µM) in PBS pH 7.4	HLM t1/2 (min)	HLM Cl'int (mL min-1 kg-1)	Mean GSH Conjugate Area	GSH Conjugate Area Ratio (%)
1	27.5a	24 ± 2.7	7.5 ± 1.1	22.4 ± 1.6	27.9	303	10.4 ± 1.7
2	13a	20 ± 2.4	1.2 ± 0.2	14.5 ± 0.5	42.9	616	13.9 ± 0.2
3	1.5b	54.9 ± 15	27.7 ± 8	3.3 ± 0.3	188.8	34	3.7 ± 0.5
4	0.16b	2.9 ± 0.5	2.4 ± 0.5	16.1 ± 0.2	38.8	111	7.1 ± 0.9
30	12.3a	5.2 ± 0.6	5.9 ± 0.5	22.6 ± 1.2	27.6	2117	14.2 ± 5
31	>100a	0.7 ± 0.2	1.1 ± 0.3	20.9 ± 1.4	29.9	467	14.2 ± 1.5
34	2.3a	9.1 ± 2	6.8 ± 1.1	2.7 ± 0.8	226.1	120	15.8 ± 1.3
36	6.9c	24 ± 4	9.3 ± 1.2	15 ± 0.1	41.5	82	2.1 ± 0.9

- a MIC values determined by MABA are means of replicate experiments (SD < 15%).
- b MIC determined by microdilution.
- c Minimum Inhibitory Concentration, determined by REMA method.
- Compounds 1-4 are 2-aminothiazole derivatives, while compounds 30, 31, 34, and 36 are their 2-aminooxazole isosteres.

Experimental Protocols: Synthesis of 2-Aminooxazole Derivatives

A specific, detailed experimental protocol for the synthesis of the parent **2-Aminooxazole-5-carboxylic acid** is not readily available in the reviewed literature. However, a general and versatile two-step method for the synthesis of N-substituted 4-aryl-2-amino oxazoles has been described and is outlined below. This methodology can serve as a foundational protocol for researchers aiming to synthesize various derivatives of the 2-amino oxazole scaffold.[\[4\]](#)


General Two-Step Synthesis of N,4-disubstituted 2-Aminooxazoles:

- Condensation of α -bromoacetophenone with urea:
 - An appropriate α -bromoacetophenone is condensed with urea. This reaction can be efficiently carried out using microwave irradiation (e.g., 120 °C, 300 W) in a solvent such as DMF for a short duration (e.g., 3 minutes). This step yields the intermediate N-unsubstituted 2-amino oxazole.
- Buchwald–Hartwig cross-coupling:
 - The resulting 2-amino oxazole from the first step is then coupled with an aryl halide (e.g., 4-bromotoluene) via a Buchwald–Hartwig cross-coupling reaction.
 - Typical reaction conditions involve a palladium catalyst (e.g., X-Phos Pd G2), a base (e.g., tBuONa), and a suitable solvent system (e.g., t-BuOH and toluene). The reaction can also be facilitated by microwave irradiation (e.g., 130 °C, 300 W) for a short period (e.g., 15 minutes).

This synthetic approach allows for the generation of a library of N,4-disubstituted 2-amino oxazoles by varying the starting α -bromoacetophenone and aryl halide.

Logical Workflow and Visualization

As no specific signaling pathways involving **2-Aminooxazole-5-carboxylic acid** have been identified in the reviewed literature, a logical workflow for the synthesis of its derivatives is presented below. This diagram illustrates the key steps and transformations in the generation of N,4-disubstituted 2-amino oxazoles, providing a clear visual representation of the experimental process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 2-Aminooxazole-5-carboxylic acid | 881637-11-2 | GKB63711 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Aminooxazole-5-carboxylic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582008#chemical-structure-and-iupac-name-of-2-aminoxazole-5-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com